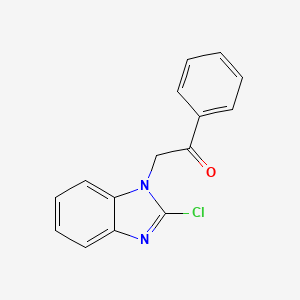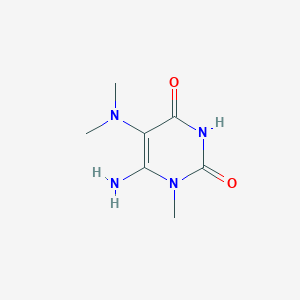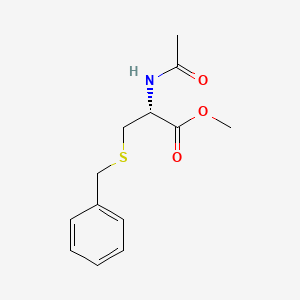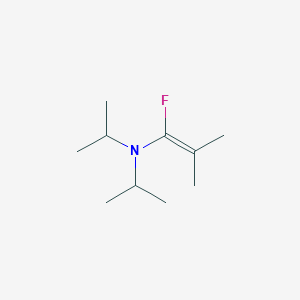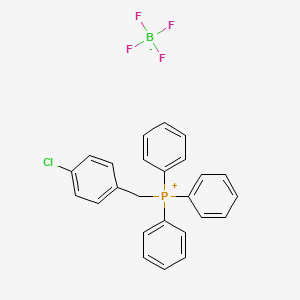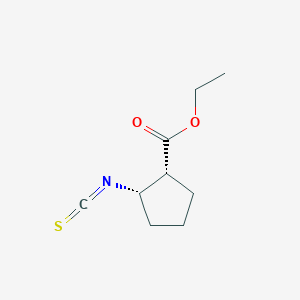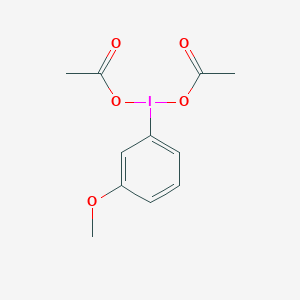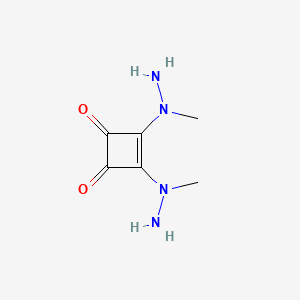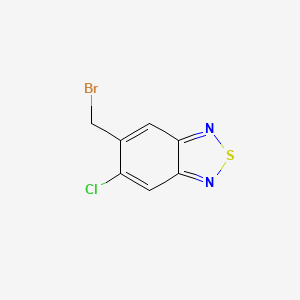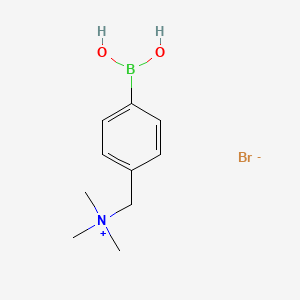
4-(Trimethylammonium)methylphenylboronic acid bromide salt
Übersicht
Beschreibung
4-(Trimethylammonium)methylphenylboronic acid bromide salt is a chemical compound with the molecular formula C10H17BBrNO2 . It has a molecular weight of 273.96 . This compound is not intended for medical, surgical or other patient-oriented applications, and should not be combined with any food product or ingested in any form .
Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions in Aqueous Solvents
One significant application of 4-(Trimethylammonium)methylphenylboronic acid bromide salt is in facilitating cross-coupling reactions in aqueous solvents. For example, di(2-pyridyl)methylamine-based palladium dichloride complexes have been used as catalysts for various types of cross-coupling reactions in water or aqueous solvents under aerobic conditions. These reactions include the Suzuki–Miyaura reaction of arylboronic acids with bromoarenes and the coupling of arylboronic acids with benzylic and allylic substrates, demonstrating the salt's role in promoting environmentally friendly chemical synthesis methods (Nájera, Gil-Moltó, & Karlström, 2004).
Synthesis and Characterization of Arylboronic Acids
Another application is seen in the synthesis and characterization of specific arylboronic acids. For instance, 4-Tert-butylphenylboronic acid was synthesized using trimethyl borate and Grignard reagents, highlighting the role of trimethylammonium-based compounds in producing intermediates for further chemical reactions (He Quan-guo, 2007).
Electrochromic Materials
The salt is also utilized in the development of novel materials, such as electrochromic devices. A study on the synthesis and characterization of a N,N,N′,N′-tetraphenyl-1,4-phenylenediamine−fluorene alternating conjugated polymer, prepared via Suzuki coupling, illustrates its potential in creating materials with unique optical and electronic properties (Chen et al., 2010).
Molecular Synthesis
The compound has been involved in molecular synthesis, where it has facilitated the preparation of various organic molecules. For example, the synthesis of 1-carboxy-N,N,N-tri-[methyl-14C] methanaminium chloride (betaine [methyl-14C]hydrochloride) demonstrates its use in creating labeled compounds for biochemical studies (Goszczyński & Crawford, 1996).
Photoinduced pH Changes
Furthermore, the compound's derivatives have been explored for inducing rapid pH changes in solutions, facilitating studies of proton transfer reactions. This application is exemplified by the use of triphenylmethane leucohydroxide salt derivatives in creating photoactivatable caged hydroxides to study dynamic biochemical processes (Abbruzzetti et al., 2001).
Safety And Hazards
4-(Trimethylammonium)methylphenylboronic acid bromide salt can cause respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . In case of exposure, it’s recommended to flush the eyes and skin with plenty of water, and if inhaled, move to fresh air immediately . It’s also advised to avoid dust formation and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
(4-boronophenyl)methyl-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BNO2.BrH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7,13-14H,8H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBGLJOCLJGBJI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C[N+](C)(C)C)(O)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BBrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370280 | |
| Record name | (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trimethylammonium)methylphenylboronic acid bromide salt | |
CAS RN |
373384-20-4 | |
| Record name | Benzenemethanaminium, 4-borono-N,N,N-trimethyl-, bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373384-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



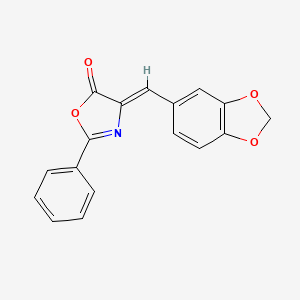
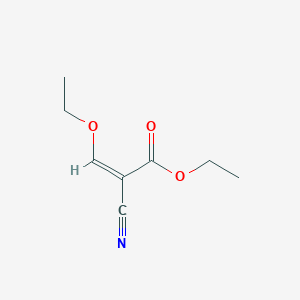
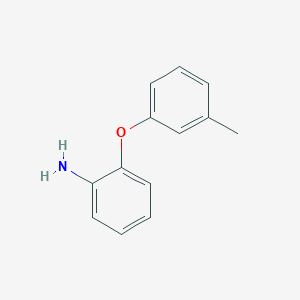
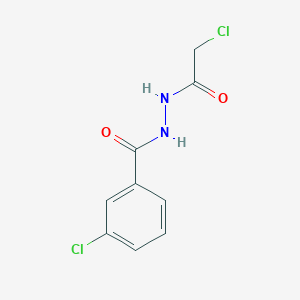
![2-(chloromethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B1607783.png)
